(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid
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Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is a chiral amino acid derivative with a benzyloxycarbonyl (Cbz) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid typically involves the protection of the amino group of an amino acid precursor with a benzyloxycarbonyl group. One common method is the reaction of the amino acid with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amino acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation with hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the free amino acid.
Substitution: Formation of substituted derivatives with new functional groups replacing the benzyloxycarbonyl group.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid depends on its specific application. In peptide synthesis, the benzyloxycarbonyl group protects the amino group, preventing unwanted reactions during chain elongation. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid
- (S)-2-(((tert-Butoxycarbonyl)amino)pent-4-enoic acid
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is unique due to its specific structural features, including the chiral center and the benzyloxycarbonyl protecting group. This combination of features makes it particularly useful in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)pent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,17)(H,15,16)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEZDWGCGXHLEW-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472393 |
Source
|
Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}pent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78553-51-2 |
Source
|
Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}pent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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